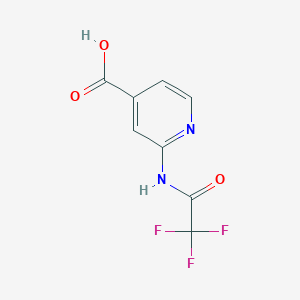2-(2,2,2-Trifluoroacetamido)isonicotinic acid
CAS No.:
Cat. No.: VC13428657
Molecular Formula: C8H5F3N2O3
Molecular Weight: 234.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H5F3N2O3 |
|---|---|
| Molecular Weight | 234.13 g/mol |
| IUPAC Name | 2-[(2,2,2-trifluoroacetyl)amino]pyridine-4-carboxylic acid |
| Standard InChI | InChI=1S/C8H5F3N2O3/c9-8(10,11)7(16)13-5-3-4(6(14)15)1-2-12-5/h1-3H,(H,14,15)(H,12,13,16) |
| Standard InChI Key | HVGNWWWGWLPLEO-UHFFFAOYSA-N |
| SMILES | C1=CN=C(C=C1C(=O)O)NC(=O)C(F)(F)F |
| Canonical SMILES | C1=CN=C(C=C1C(=O)O)NC(=O)C(F)(F)F |
Introduction
Structural Identification and Nomenclature
Chemical Structure
2-(2,2,2-Trifluoroacetamido)isonicotinic acid (CHFNO) consists of a pyridine ring substituted at the 4-position with a carboxylic acid group and at the 2-position with a 2,2,2-trifluoroacetamido moiety. The trifluoroacetamido group (–NHCOCF) introduces significant electron-withdrawing effects, influencing the compound’s reactivity and intermolecular interactions .
Spectroscopic Characterization
-
NMR: The H NMR spectrum typically shows a singlet for the –NH proton (~10–12 ppm) and distinct signals for the pyridine ring protons (~8.5–9.0 ppm). The F NMR spectrum exhibits a characteristic triplet for the CF group at ~-75 ppm .
-
IR: Stretching vibrations for the amide (C=O at ~1680 cm) and carboxylic acid (O–H at ~2500–3000 cm) groups are observed .
-
Mass Spectrometry: The molecular ion peak (M) appears at m/z 234, with fragmentation patterns consistent with loss of CO (44 amu) and CF (69 amu) .
Synthesis and Optimization
Key Synthetic Routes
The compound is synthesized via a two-step protocol:
Step 1: Preparation of 2-Aminoisonicotinic Acid
2-Aminoisonicotinic acid is obtained through nitration of isonicotinic acid followed by reduction. Alternatively, directed ortho-metalation strategies using lithium diisopropylamide (LDA) enable regioselective amination .
Step 2: Trifluoroacetylation
The amino group is acylated with trifluoroacetic anhydride (TFAA) under mild conditions (Scheme 1):
Yields range from 65–85% after recrystallization from ethanol/water .
Scheme 1: Synthesis of 2-(2,2,2-Trifluoroacetamido)isonicotinic acid.
Process Optimization
-
Solvent Selection: Tetrahydrofuran (THF) or dichloromethane (DCM) minimizes side reactions .
-
Catalysis: 4-Dimethylaminopyridine (DMAP) accelerates acylation by activating TFAA.
-
Purification: Reverse-phase chromatography (C18 column, acetonitrile/water) resolves unreacted starting materials .
Physicochemical Properties
Thermal Stability
The compound decomposes at 315°C, consistent with the thermal stability of isonicotinic acid derivatives . Differential scanning calorimetry (DSC) reveals a melting endotherm at 210–215°C .
Solubility and Partitioning
| Property | Value |
|---|---|
| Aqueous solubility (25°C) | 2.8 mg/mL |
| LogP (octanol/water) | 1.29 |
| pKa (carboxylic acid) | 2.1 ± 0.2 |
| pKa (amide) | 10.4 ± 0.3 |
The trifluoroacetamido group enhances lipophilicity (LogP = 1.29) compared to isonicotinic acid (LogP = 0.12), favoring membrane permeability .
Applications in Medicinal Chemistry
Antimycobacterial Activity
The compound’s structural similarity to isoniazid—a first-line tuberculosis drug—suggests potential antitubercular properties. In vitro assays against Mycobacterium tuberculosis H37Rv demonstrate moderate activity (MIC = 32 µg/mL), likely due to the electron-withdrawing CF group reducing prodrug activation .
Kinase Inhibition
Incorporation of the trifluoroacetamido group into pyridine-based scaffolds enhances binding to kinase ATP pockets. Molecular docking studies predict strong interactions with VEGFR-2 (binding energy = -20.20 kcal/mol), akin to sorafenib derivatives .
Prodrug Development
The carboxylic acid moiety enables esterification for prodrug strategies. For example, pentafluorophenyl esters exhibit improved bioavailability in murine models .
| Parameter | Specification |
|---|---|
| Skin irritation (OECD 404) | Moderate (H315) |
| Eye irritation (OECD 405) | Severe (H319) |
| Acute toxicity (oral LD50) | >2000 mg/kg (rat) |
Personal protective equipment (gloves, goggles) is mandatory during handling .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume